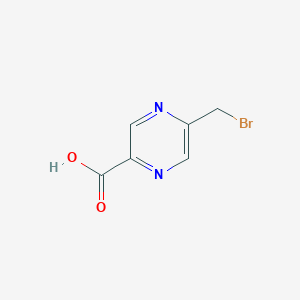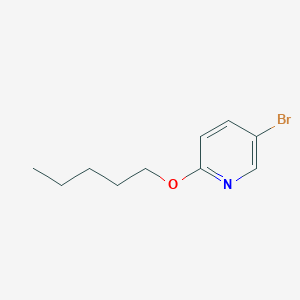
3-(1,3-Thiazol-2-yloxy)benzonitrile
説明
“3-(1,3-Thiazol-2-yloxy)benzonitrile” is a chemical compound with the molecular formula C10H6N2OS . It has an average mass of 202.232 Da and a monoisotopic mass of 202.020081 Da . This product is intended for research use only.
Molecular Structure Analysis
The InChI code for “3-(1,3-Thiazol-2-yloxy)benzonitrile” is 1S/C10H6N2OS/c11-7-8-2-1-3-9(6-8)13-10-12-4-5-14-10/h1-6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of “3-(1,3-Thiazol-2-yloxy)benzonitrile” is a powder . The storage temperature is room temperature .科学的研究の応用
Ultrasound-assisted Phase-transfer Catalysis Method for Synthesis
A study by De-la-Torre et al. (2014) highlights an ultrasound-assisted phase-transfer catalysis (US-PTC) method in an aqueous medium to promote the Knoevenagel reaction. This method is advantageous for synthesizing acrylonitrile derivatives, which find applications as fluorescent probes and acetylcholinesterase (AChE) inhibitors among others. The US-PTC method demonstrated efficiency over conventional and microwave-assisted methods by shortening reaction times, achieving high yields (>90%), and maintaining good levels of purity. This approach signifies the potential for facile and efficient synthesis of derivatives of 3-(1,3-Thiazol-2-yloxy)benzonitrile for varied applications (De-la-Torre et al., 2014).
Apoptosis Induction in Leukemia Cells
Another derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has been investigated for its antiproliferative and apoptosis-inducing activities against human leukemia cells. The study by Repický et al. (2009) elucidated that AMBAN induces apoptosis through a mitochondrial/caspase 9/caspase 3-dependent pathway, highlighting the potential of benzothiazole derivatives in cancer therapy (Repický et al., 2009).
Fluorescent Chemosensor for Metal Ions
Li et al. (2021) developed a benzothiazole-based fluorescent chemosensor for the detection of Al3+/Zn2+ in aqueous medium. The chemosensor showed excellent selectivity and sensitivity towards these metal ions, proving its utility in biological compatibility and detection in living Hela cells. This research underscores the applicability of 3-(1,3-Thiazol-2-yloxy)benzonitrile derivatives in environmental monitoring and bioimaging applications (Li et al., 2021).
Corrosion Inhibition
Hu et al. (2016) explored the corrosion inhibiting effect of benzothiazole derivatives against steel in a 1 M HCl solution. The study demonstrated that these derivatives provide stability and high inhibition efficiencies, suggesting their application in protecting metal surfaces from corrosion. The findings highlight the potential industrial applications of 3-(1,3-Thiazol-2-yloxy)benzonitrile derivatives in materials science (Hu et al., 2016).
Safety And Hazards
The safety information for “3-(1,3-Thiazol-2-yloxy)benzonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-(1,3-thiazol-2-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2OS/c11-7-8-2-1-3-9(6-8)13-10-12-4-5-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJXDUKZMBULRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CS2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-2-yloxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)
![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)




![Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B1523403.png)



